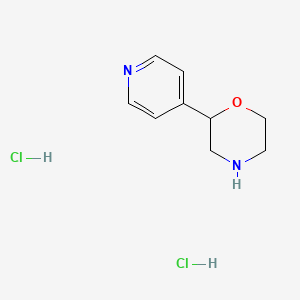

2-(Pyridin-4-yl)morpholine dihydrochloride

描述

Significance of Pyridine (B92270) and Morpholine (B109124) Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in pharmaceutical development. researchgate.netnih.govnih.gov Its presence is noted in a multitude of FDA-approved drugs, where it contributes to a range of pharmacological activities. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, allowing for critical interactions with biological targets such as enzymes and receptors. rsc.org This versatile scaffold is found in drugs with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.gov The inclusion of a pyridine moiety can enhance the solubility, bioavailability, and metabolic stability of a drug molecule, making it a favored building block for medicinal chemists. researchgate.net

Overview of the Chemical Structure and Unique Features of 2-(Pyridin-4-yl)morpholine (B1603714) Dihydrochloride (B599025)

2-(Pyridin-4-yl)morpholine dihydrochloride is a chemical compound that covalently links the pyridine and morpholine rings. The structure features a morpholine ring attached at its 2-position to the 4-position of a pyridine ring. The "dihydrochloride" designation indicates that the compound is a salt, with two equivalents of hydrochloric acid having reacted with the basic nitrogen atoms of the molecule, likely the pyridine nitrogen and the morpholine nitrogen. This salt formation is a common strategy in pharmaceutical chemistry to improve the solubility and stability of a compound.

The unique features of this molecule arise from the combination of its two core components. The pyridine ring provides a rigid, aromatic system capable of engaging in π-stacking interactions and hydrogen bonding. The morpholine ring, in contrast, is a flexible, saturated system that can adopt various conformations, potentially allowing for an optimal fit within a biological binding site. The presence of both an ether oxygen and a secondary amine within the morpholine ring, along with the pyridine nitrogen, offers multiple points for potential hydrogen bonding.

Below is a table summarizing some of the key chemical properties of the parent compound, 2-(Pyridin-4-yl)morpholine.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.20 g/mol |

| LogP | -0.46 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Note: These properties are for the base molecule, 2-(Pyridin-4-yl)morpholine. The dihydrochloride salt will have a higher molecular weight and different solubility characteristics.

Contextualization within Nitrogen-Containing Heterocyclic Compounds Research

Nitrogen-containing heterocyclic compounds represent a vast and vital area of chemical research, with a significant impact on medicine and industry. openmedicinalchemistryjournal.comijnrd.orgnih.gov A substantial percentage of all biologically active compounds are heterocycles, with nitrogen-containing rings being the most prevalent. nih.govmdpi.com This prevalence is due to the ability of the nitrogen atom to exist in various hybridization states and to participate in hydrogen bonding, which is fundamental to molecular recognition in biological systems. rsc.org

The study of compounds like this compound falls squarely within this research domain. It serves as an example of how chemists combine well-established pharmacophores (pyridine and morpholine) to create novel molecular architectures with potentially new or enhanced biological activities. The exploration of such hybrid molecules is a key strategy in the quest for new therapeutic agents, as it allows for the systematic investigation of structure-activity relationships and the fine-tuning of pharmacological properties. researchgate.netnih.gov The synthesis and study of such compounds contribute to the ever-expanding library of nitrogen-containing heterocycles, providing new tools for chemical biology and potential leads for future drug development. ijnrd.org

Structure

3D Structure of Parent

属性

IUPAC Name |

2-pyridin-4-ylmorpholine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h1-4,9,11H,5-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJFLOFBPJWRKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Synthesis of 2 Pyridin 4 Yl Morpholine Dihydrochloride and Its Analogs

Diverse Synthetic Routes to the 2-(Pyridin-4-yl)morpholine (B1603714) Core

The assembly of the 2-(pyridin-4-yl)morpholine framework can be achieved through several convergent synthetic strategies, primarily involving the formation of the morpholine (B109124) ring onto a pre-existing pyridine (B92270) structure or the coupling of pre-formed pyridine and morpholine precursors. Key methodologies include reductive amination, nucleophilic substitution, and condensation reactions.

Reductive Amination Strategies for Morpholine Derivatives

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly effective for the synthesis of substituted amines. This strategy can be adapted for the construction of the 2-(pyridin-4-yl)morpholine core, typically by reacting a suitable pyridine-containing carbonyl compound with an ethanolamine (B43304) derivative, followed by in situ or subsequent reduction of the intermediate imine or hemiaminal.

A general approach involves the reaction of a ω-substituted acetophenone (B1666503) with an N-substituted ethanolamine in the presence of a reducing agent. For instance, the synthesis of 2-arylmorpholines can be achieved by reacting ω-halogenacetophenones with secondary aminoethanols, followed by reduction. This method, while not directly starting with a pyridinecarboxaldehyde, illustrates the principle that can be applied to the synthesis of the target molecule by using 4-acetylpyridine (B144475) or a related ketone as the starting material. The reaction proceeds through the initial formation of an intermediate which is then reduced to the final morpholine product. The use of formic acid at elevated temperatures is a classic example of the Leuckart-Wallach reaction, a specific type of reductive amination. researchgate.net

The choice of reducing agent is critical in reductive amination. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. For example, sodium triacetoxyborohydride is known for its mildness and tolerance of a wide range of functional groups. nih.gov

Nucleophilic Substitution Reactions in Pyridine and Morpholine Synthesis

Nucleophilic substitution is a cornerstone of synthetic organic chemistry and provides a direct route to the 2-(pyridin-4-yl)morpholine core. This can be approached in two main ways: by treating a pyridine derivative with a morpholine-containing nucleophile, or by cyclizing a precursor that already contains the pyridine moiety.

One of the most common strategies involves the reaction of a halopyridine with a pre-formed morpholine or a precursor that can cyclize to form the morpholine ring. Pyridines bearing a leaving group, such as a halogen, at the 4-position are susceptible to nucleophilic aromatic substitution (SNAr). bath.ac.uk The reaction of 4-chloropyridine (B1293800) or 4-bromopyridine (B75155) with a suitable morpholine derivative, such as 2-lithiomorpholine, could in principle lead to the desired product. The reactivity of halopyridines in SNAr reactions is dependent on the nature of the halogen and the reaction conditions, including the solvent and the presence of a catalyst. Lewis acids can be employed to activate the pyridine ring towards nucleophilic attack. researchgate.netorganic-chemistry.org

Alternatively, the morpholine ring can be constructed through intramolecular nucleophilic substitution. A common method for synthesizing morpholines starts from vicinal amino alcohols. researchgate.netacs.org For the synthesis of 2-substituted morpholines, a typical precursor would be an N-substituted-2-amino-1-(pyridin-4-yl)ethanol. Intramolecular cyclization can then be achieved by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and subsequent treatment with a base, or by reaction with a dielectrophile like a 1,2-dihaloethane. A modern and efficient one-pot method for morpholine synthesis from 1,2-amino alcohols utilizes ethylene (B1197577) sulfate (B86663) as a dielectrophile in the presence of a base like potassium tert-butoxide. nih.govresearchgate.net

The following table summarizes representative nucleophilic substitution reactions for the synthesis of substituted morpholines.

| Starting Materials | Reagents and Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| ω-Aryl-ω-bromoacetophenone, N-methylethanolamine | Formic acid, 180°C | 2-Aryl-4-methylmorpholine | 15.6-58.9 | researchgate.net |

| 1,2-Amino alcohol, Ethylene sulfate | t-BuOK | N-Substituted morpholine | High | researchgate.net |

| 2-Tosyl-1,2-oxazetidine, α-Formyl carboxylates | K₂CO₃, 1,4-dioxane (B91453) | Substituted morpholine hemiaminals | Not specified | sigmaaldrich.com |

Condensation Reactions in Pyridine-Morpholine Hybrid Synthesis

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental in the synthesis of heterocyclic compounds. For the construction of the 2-(pyridin-4-yl)morpholine skeleton, a condensation approach could involve the reaction of pyridine-4-carboxaldehyde with a suitable ethanolamine derivative. nih.govresearchgate.net

The reaction of an aldehyde with an N-substituted ethanolamine can lead to the formation of an oxazolidine (B1195125) intermediate. Subsequent rearrangement and dehydration, or a tandem reaction sequence, could then lead to the formation of the morpholine ring. For instance, the reaction of pyridine-4-carboxaldehyde with 2-aminoethanol could, under appropriate conditions, lead to a Schiff base that can then undergo cyclization.

The synthesis of 2-arylmorpholines has been reported via the Leuckart-Wallach reaction of ω-acetoxyacetophenones with secondary aminoethanols and formic acid. researchgate.net This can be considered a type of condensation-reduction sequence. Applying this logic, pyridine-4-carboxaldehyde could be condensed with an N-protected ethanolamine, followed by cyclization and deprotection to yield the desired product.

Mechanistic Studies of Key Synthetic Steps

The mechanism of the key synthetic steps provides insight into the reaction pathways and allows for rational optimization. For the synthesis of the 2-(pyridin-4-yl)morpholine core, understanding the mechanisms of nucleophilic substitution and cyclization is crucial.

In the synthesis of morpholines from 1,2-amino alcohols and a dielectrophile like ethylene sulfate, the reaction proceeds via a two-step SN2 mechanism. researchgate.net The amine first acts as a nucleophile, attacking one of the electrophilic carbons of the ethylene sulfate, leading to the opening of the cyclic sulfate. This is followed by an intramolecular SN2 reaction where the alkoxide, formed by deprotonation of the hydroxyl group, attacks the carbon bearing the sulfate leaving group, closing the six-membered morpholine ring.

For nucleophilic aromatic substitution on a 4-halopyridine, the reaction typically proceeds through a Meisenheimer-like intermediate. The nucleophile (e.g., a morpholine anion) adds to the carbon bearing the halogen, forming a negatively charged intermediate where the charge is delocalized over the pyridine ring, including the nitrogen atom. The subsequent departure of the halide leaving group restores the aromaticity of the pyridine ring. The rate of this reaction is influenced by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize side reactions, and ensure reproducibility. In the academic synthesis of 2-(pyridin-4-yl)morpholine and its analogs, several parameters are typically investigated.

For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling to form aryl-pyridines, the choice of palladium source, ligand, base, and solvent system is crucial. A study on the synthesis of 3,5-diaryl-2,4,6-trimethylpyridines systematically varied these parameters to maximize the yield of the desired diarylated product while suppressing the formation of mono-arylated and debrominated side products. researchgate.net

The following interactive data table illustrates the optimization of a Suzuki-Miyaura coupling reaction, which, while not a direct synthesis of the target molecule, demonstrates the principles of optimizing a cross-coupling reaction involving a pyridine ring.

| Palladium Source | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Toluene (B28343)/H₂O | Low | researchgate.net |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | Moderate | researchgate.net |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | High | researchgate.net |

In the synthesis of substituted morpholines from 2-tosyl-1,2-oxazetidine and α-formyl carboxylates, it was found that aprotic polar and apolar solvents were suitable, with toluene and 1,4-dioxane being optimal. The reaction temperature was also found to have a significant impact, with higher temperatures leading to a dramatic decrease in yield. A screening of various organic and inorganic bases identified potassium carbonate as an effective promoter for the cascade reaction. sigmaaldrich.com

For multicomponent reactions leading to functionalized pyridines, optimization studies have shown that the choice of catalyst and solvent can be critical. In one instance, it was found that 5 mol% of a specific imidazolium-based catalyst was sufficient, and that the reaction proceeded best at 70 °C.

Advanced Spectroscopic and Chromatographic Characterization in Research of 2 Pyridin 4 Yl Morpholine Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-(Pyridin-4-yl)morpholine (B1603714) dihydrochloride (B599025), a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would be employed to unequivocally confirm its covalent structure.

In ¹H NMR spectroscopy, the protons on the pyridine (B92270) ring are expected to appear in the aromatic region, typically at lower field (higher ppm values) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The protons of the morpholine (B109124) ring will appear at a higher field. The morpholine ring typically adopts a chair conformation. nih.govnih.govacdlabs.com The chemical shifts of the morpholine protons are influenced by their proximity to the oxygen and nitrogen atoms, with protons adjacent to the electronegative oxygen atom generally appearing at a lower field than those adjacent to the nitrogen. acdlabs.com

¹³C NMR spectroscopy provides information on the carbon skeleton. The pyridine carbons would resonate at lower fields compared to the aliphatic carbons of the morpholine ring. The chemical shifts would distinguish between the different carbon environments within both the pyridine and morpholine moieties. nih.govnih.gov

Two-dimensional NMR techniques are crucial for assembling the complete structural picture.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to assign adjacent protons within the pyridine and morpholine rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the pyridine and morpholine fragments and confirming the substitution pattern.

Table 1: Hypothetical ¹H NMR Spectral Data for 2-(Pyridin-4-yl)morpholine (Recorded in a suitable solvent like D₂O at 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.75 | d | 2H | H-2', H-6' (Pyridine) |

| 7.90 | d | 2H | H-3', H-5' (Pyridine) |

| 4.60 | dd | 1H | H-2 (Morpholine) |

| 4.15 | m | 1H | H-6a (Morpholine) |

| 4.05 | m | 1H | H-3a (Morpholine) |

| 3.60 | m | 1H | H-5a (Morpholine) |

| 3.45 | m | 1H | H-6b (Morpholine) |

| 3.30 | m | 1H | H-3b (Morpholine) |

| 3.15 | m | 1H | H-5b (Morpholine) |

Table 2: Hypothetical ¹³C NMR Spectral Data for 2-(Pyridin-4-yl)morpholine (Recorded in a suitable solvent like D₂O at 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 151.0 | C-2', C-6' (Pyridine) |

| 149.5 | C-4' (Pyridine) |

| 123.0 | C-3', C-5' (Pyridine) |

| 75.0 | C-2 (Morpholine) |

| 66.5 | C-6 (Morpholine) |

| 48.0 | C-3 (Morpholine) |

| 45.0 | C-5 (Morpholine) |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk For 2-(Pyridin-4-yl)morpholine dihydrochloride, techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) ionization could be used. ESI is a soft ionization technique that would likely show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base, confirming the molecular weight of 164.204 g/mol . chemsrc.com

Under higher energy conditions, such as in EI-MS, the molecular ion (M⁺) would undergo fragmentation, providing a unique fingerprint that helps to confirm the structure. chemguide.co.uklibretexts.org The fragmentation of the molecular ion is often predictable, with bonds breaking to form the most stable possible fragment ions. chemguide.co.uk For 2-(Pyridin-4-yl)morpholine, characteristic fragmentation would involve the cleavage of the morpholine ring and the pyridine ring. researchgate.netnih.gov

Common fragmentation pathways could include:

Alpha-cleavage adjacent to the nitrogen or oxygen atoms in the morpholine ring.

Loss of small, stable neutral molecules like H₂O or C₂H₄O.

Cleavage of the bond connecting the pyridine and morpholine rings.

Table 3: Hypothetical Mass Spectrometry Fragmentation Data for 2-(Pyridin-4-yl)morpholine

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

| 164 | [C₉H₁₂N₂O]⁺ (Molecular Ion, M⁺) |

| 133 | [M - CH₂O]⁺ |

| 106 | [C₅H₄N-CH=NH]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts.

Key expected IR absorptions include:

C-H stretching: Aromatic C-H stretches from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring would be just below 3000 cm⁻¹. researchgate.net

N-H stretching: As a dihydrochloride salt, the morpholine and pyridine nitrogens will be protonated, giving rise to broad N-H stretching bands, typically in the 2400-2800 cm⁻¹ region.

C=C and C=N stretching: These vibrations from the pyridine ring would be observed in the 1600-1450 cm⁻¹ region. nist.gov

C-O-C stretching: A strong, characteristic band for the ether linkage in the morpholine ring would be expected around 1100 cm⁻¹. chemicalbook.com

C-N stretching: Aliphatic C-N stretching from the morpholine ring would appear in the 1250-1020 cm⁻¹ range.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| ~2950-2850 | C-H Stretch | Aliphatic (Morpholine) |

| ~2800-2400 | N-H Stretch | Ammonium Salt (R₃N⁺-H) |

| ~1610-1580 | C=C/C=N Stretch | Aromatic (Pyridine) |

| ~1120-1080 | C-O-C Stretch | Ether (Morpholine) |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org Compounds containing chromophores, such as the pyridine ring in 2-(Pyridin-4-yl)morpholine, absorb light in the UV-Vis region. The absorption of UV light promotes electrons from a lower energy orbital (like a π or n orbital) to a higher energy anti-bonding orbital (π* or σ*). wikipedia.org

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the pyridine ring. These typically include:

A strong absorption band resulting from a π → π * transition within the conjugated system of the pyridine ring. nih.gov

A weaker absorption band at a longer wavelength corresponding to an n → π * transition, involving the non-bonding electrons on the nitrogen atom. wikipedia.orgnist.gov The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

Table 5: Expected UV-Vis Absorption Data for this compound (in a suitable solvent like ethanol)

| λmax (nm) | Electronic Transition | Chromophore |

| ~200-220 | π → π | Pyridine Ring |

| ~250-270 | n → π | Pyridine Ring |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is essential for determining the purity of a substance like this compound and for its quantitative analysis in various matrices. helixchrom.comresearchgate.net

A reversed-phase HPLC (RP-HPLC) method would be the standard approach. In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound from the column. researchgate.netijsrst.com

The purity of the sample is determined by injecting a solution of the compound and monitoring the eluent with a detector, usually a UV detector set to a wavelength where the compound strongly absorbs (determined from its UV-Vis spectrum). A pure compound should ideally result in a single, sharp, symmetrical peak at a specific retention time. The presence of other peaks indicates impurities. The percentage purity can be calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte is plotted against its concentration, which should yield a linear relationship. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. nih.gov

Table 6: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 10% B to 90% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Advanced Analytical Method Development and Validation for Pyridine Derivatives

Developing a new analytical method, such as an HPLC method for this compound, is only the first step. The method must then be rigorously validated to ensure it is reliable, reproducible, and fit for its intended purpose. upm-inc.com Method validation is a regulatory requirement in the pharmaceutical industry and is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.netgavinpublishers.com

The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. gavinpublishers.com

Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. upm-inc.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. upm-inc.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage. gavinpublishers.com

Table 7: Summary of Analytical Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Common Acceptance Criteria |

| Specificity | No interference from blank or placebo at the retention time of the analyte. | Peak purity index > 0.99 |

| Linearity | Linear relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |

| Range | The interval between the upper and lower concentrations of analyte. | Defined by linearity and accuracy studies. |

| Accuracy | Closeness of measured value to true value. | % Recovery typically between 98.0% and 102.0% |

| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% |

| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of 3:1 |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of 10:1 |

| Robustness | Insensitivity to small method variations. | System suitability parameters remain within limits. |

Molecular Interactions and Mechanistic Insights of 2 Pyridin 4 Yl Morpholine Dihydrochloride

Ligand-Receptor/Enzyme Binding Modalities

The specific arrangement of the pyridine (B92270) ring and the morpholine (B109124) heterocycle within this scaffold facilitates binding to a variety of enzymes and receptors through a complex network of interactions.

Research has identified that derivatives and structural analogues containing the pyridinyl-morpholine framework can bind to several important classes of proteins, including kinases, receptors, and enzymes. The morpholine moiety is a particularly common feature in kinase inhibitors, while the pyridine ring is a versatile component in ligands targeting various receptors. nih.gov

Kinases: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a primary target for compounds containing this scaffold. nih.govnih.gov Many potent inhibitors of PI3K and mTOR incorporate a morpholine ring, which is often crucial for binding to the kinase domain. acs.orgacs.orgnih.gov For instance, in dual PI3K/mTOR inhibitors, the morpholine group is frequently positioned to interact with the hinge region of the ATP-binding pocket. acs.org While direct evidence for CDK4/6/9 inhibition by 2-(Pyridin-4-yl)morpholine (B1603714) itself is limited, related heterocyclic structures are known to target cell cycle kinases.

Receptors: The pyridinyl-morpholine framework is also found in antagonists for specific G-protein coupled receptors and ion channels. Studies have identified that pyridine and quinoline (B57606) derivatives can act as potent and selective antagonists for the NMDA receptor subtype NR1/NR2B. nih.gov Additionally, structurally related pyridazine (B1198779) derivatives have been developed as inverse agonists for the Histamine H3 receptor. nih.gov

Enzymes: The structural motifs of this compound are relevant to the inhibition of other enzymes. For example, certain quinoline derivatives, which feature a pyridine ring fused to a benzene (B151609) ring, have been shown to downregulate cyclooxygenase-2 (COX-2). nih.gov Furthermore, the core structure shares similarities with quinolone antibiotics, which are known to target bacterial DNA gyrase by stabilizing the enzyme-DNA complex. nih.gov

| Molecular Target Class | Specific Target | Observed Activity of Scaffold Analogues | Reference |

|---|---|---|---|

| Kinases | PI3K/mTOR | Potent inhibition, often dual-targeting the PI3K/AKT/mTOR pathway. | nih.govacs.orgacs.orgnih.gov |

| Receptors | NMDA NR1/NR2B | Subtype-selective antagonism. | nih.gov |

| Receptors | Histamine H3 | Inverse agonism by related pyridazine structures. | nih.gov |

| Enzymes | COX-2 | Downregulation by related quinoline derivatives. | nih.gov |

| Enzymes | DNA Gyrase | Targeted by structurally similar quinolone compounds. | nih.gov |

The binding affinity of ligands is governed by a network of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts. researchgate.net Hydrogen bonds, in particular, play a critical role in the specificity and stability of protein-ligand complexes. nih.govnih.gov

In many kinase inhibitors containing a morpholine ring, the morpholine oxygen atom acts as a crucial hydrogen bond acceptor. acs.orgresearchgate.net This interaction often occurs with a backbone amide proton in the hinge region of the kinase, a conserved binding motif that anchors the inhibitor in the ATP-binding site. acs.org The ability of the morpholine ring to participate in these key hydrogen bonds is a primary reason for its prevalence in kinase inhibitor design. researchgate.net

| Interaction Type | Participating Moiety | Description | Reference |

|---|---|---|---|

| Hydrogen Bonding | Morpholine Oxygen | Acts as a key hydrogen bond acceptor, often with the protein backbone in kinase hinge regions. | acs.orgresearchgate.net |

| π-π Stacking | Pyridine Ring | Interacts with aromatic amino acid side chains (e.g., Phe, Tyr, Trp) within the binding site. | |

| Hydrophobic Interactions | Morpholine and Pyridine Rings | The aliphatic part of the morpholine ring and the pyridine ring can engage with nonpolar pockets in the target protein. | researchgate.net |

| Electrostatic Interactions | Protonated Pyridine Nitrogen | The positively charged pyridinium (B92312) ion can form favorable electrostatic interactions or polarized hydrogen bonds with negatively charged residues (e.g., Asp, Glu). | researchgate.net |

Both the morpholine and pyridine moieties are considered "privileged structures" in medicinal chemistry, as they are frequently found in bioactive compounds and can significantly influence binding properties. nih.govnih.gov

The morpholine ring is often incorporated into drug candidates to improve physicochemical properties and to serve as a key pharmacophore. nih.govresearchgate.net Its ability to form a critical hydrogen bond, as noted previously, can dramatically increase binding affinity. acs.org Furthermore, substitutions on the morpholine ring can be used to probe the binding pocket and optimize selectivity. For example, in certain PI3K/mTOR inhibitors, adding a methyl group to the morpholine ring in the (S)-configuration was well-accommodated when pointing toward the hinge region, enhancing affinity, while other substitutions were detrimental. acs.org

The pyridine ring contributes to binding through its unique electronic properties and its ability to act as a rigid scaffold. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Moreover, substitutions on the pyridine ring can modulate the electronic distribution of the molecule, which in turn affects its binding characteristics and reactivity. nih.govresearchgate.net This allows for fine-tuning of a compound's selectivity for different targets.

Protonation State Influence on Biological Activity and Binding

The basic nitrogen atom of the pyridine ring means that its protonation state is dependent on the local pH. At physiological pH, the pyridine moiety is likely to be protonated, forming a positively charged pyridinium ion. This positive charge can be critical for biological activity, enabling strong electrostatic interactions or polarized hydrogen bonds with anionic residues (e.g., aspartate or glutamate) in a receptor or enzyme active site. researchgate.net This charge-based interaction can serve as a key anchor point for the ligand, significantly enhancing its binding affinity. Therefore, the dihydrochloride (B599025) salt form of the compound ensures that these basic centers are protonated, which may be the biologically active state for engaging with certain molecular targets.

Modulation of Specific Intracellular Signaling Pathways

By inhibiting key regulatory proteins, compounds based on the 2-(Pyridin-4-yl)morpholine scaffold can profoundly impact intracellular signaling cascades.

The most well-documented effect of related compounds is the modulation of the PI3K/AKT/mTOR pathway. mdpi.com This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.gov By inhibiting PI3K and/or mTOR, these compounds can block the phosphorylation and activation of downstream effectors like AKT and S6K. nih.govnih.gov This disruption of the signaling cascade is a common mechanism for the anti-proliferative effects observed with this class of inhibitors. nih.gov

Furthermore, by targeting cell cycle kinases, related compounds can influence cell cycle progression. Inhibition of CDKs, for example, can prevent the transition between different phases of the cell cycle, leading to cell cycle arrest. nih.govmdpi.com For instance, some agents induce an arrest in the G1 or S phase, preventing DNA replication and cell division. nih.govmdpi.com

Proposed Mechanisms of Action in Preclinical Cellular Models

In preclinical cellular models, the molecular interactions and pathway modulation described above translate into observable cellular phenotypes. The primary proposed mechanism of action for anticancer activity is the inhibition of proliferation through the induction of cell cycle arrest and/or apoptosis.

For example, treatment of cancer cell lines with PI3K/mTOR inhibitors containing the pyridinyl-morpholine scaffold leads to a halt in cell proliferation. nih.gov This is often accompanied by an accumulation of cells in a specific phase of the cell cycle, such as the G0/G1 or S phase, indicating that the cells are unable to proceed with division. nih.govnih.govmdpi.com In some cases, prolonged inhibition of survival pathways like PI3K/AKT/mTOR can trigger programmed cell death, or apoptosis.

Structure Activity Relationship Sar Studies of 2 Pyridin 4 Yl Morpholine Dihydrochloride Derivatives

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

The systematic modification of the 2-(pyridin-4-yl)morpholine (B1603714) core has been a key strategy in medicinal chemistry to understand how different functional groups influence biological activity. Studies have shown that both the position and the electronic nature of substituents on the pyridine (B92270) and morpholine (B109124) rings can dramatically alter potency and selectivity for specific biological targets.

For instance, in the exploration of PI3K inhibitors, replacing a morpholine group in a related complex molecule, ZSTK474, with piperazine (B1678402) led to a significant 36-fold reduction in PI3Kα and PI3Kδ inhibition. nih.gov However, N-acetylation of the piperazine analog restored the inhibitory profile, highlighting the sensitivity of this region to modification. nih.gov This demonstrates that substitutions on the nitrogen of the six-membered ring are critical. Adding substituents like ethanolamine (B43304) or diethanolamine (B148213) as morpholine replacements was found to retain high inhibition for certain isoforms (PI3Kα) but reduce it for others (PI3Kδ and PI3Kβ), indicating that substituents can modulate selectivity. nih.gov

Further studies on other classes of compounds have reinforced these findings. For example, in a series of pyrrolo[3,4-c]pyridine derivatives, the size of the substituent at the R² position was critical; activity increased with ethyl and propyl chains compared to a methyl group, while larger groups like phenyl or cyclopentyl resulted in a significant loss of potency. nih.gov This suggests a defined pocket size in the biological target that accommodates these substituents. Similarly, the type of alkoxy group at another position influenced analgesic effects, with a methoxy (B1213986) group providing higher potency than an ethoxy group. nih.gov

The electronic properties of substituents also play a crucial role. In the development of M₄ receptor positive allosteric modulators (PAMs), subtle chemical modifications around the core of pyrazol-4-yl-pyridine compounds did not significantly affect binding affinity or cooperativity. nih.gov However, in other scaffolds, the introduction of electron-withdrawing or electron-donating groups can substantially impact target engagement.

The following table summarizes representative data on how substituent changes on morpholine-containing compounds can affect biological potency.

| Compound/Analog | Modification | Target | Effect on Potency (IC₅₀) |

| ZSTK474 Analog 2a | Morpholine replaced with piperazine | PI3Kα, PI3Kδ | 36-fold reduction in inhibition nih.gov |

| ZSTK474 Analog 2b | N-acetylation of piperazine analog 2a | PI3K Isoforms | Restored inhibition to levels similar to ZSTK474 nih.gov |

| ZSTK474 Analog 6a | Morpholine replaced with ethanolamine | PI3Kα | Retained high inhibition (9.9 nM) nih.gov |

| ZSTK474 Analog 6a | Morpholine replaced with ethanolamine | PI3Kβ | 5-fold decrease in inhibition nih.gov |

| ZSTK474 Analog 6e | Hydroxyl group replaced with dimethylamino | PI3Kα, β, γ | 30–40 fold lowered inhibition nih.gov |

Conformational Analysis and its Correlation with a Biological Profile

The three-dimensional arrangement of a molecule, or its conformation, is fundamental to its ability to interact with a biological target. nih.gov For derivatives of 2-(pyridin-4-yl)morpholine, the spatial orientation of the pyridine ring relative to the morpholine ring, as well as the puckering of the morpholine ring itself (typically a chair conformation), are critical determinants of the biological profile.

Accurate description of a molecule's conformational behavior is a prerequisite for understanding its interaction with a target receptor. nih.gov This analysis can be performed using a combination of experimental techniques, such as NMR spectroscopy, and computational methods like molecular dynamics (MD) simulations. nih.gov These studies help to identify the low-energy, biologically active conformations that are responsible for the pharmacological effect.

In a study of morphiceptin (B1676752) analogs, conformational analysis revealed that a relatively large separation (10.1-12.7 Å) between two aromatic side chains was required for potent activity at the µ-opioid receptor. nih.gov Inactive analogs adopted conformations where this distance was significantly shorter (4.8-7.0 Å). nih.gov This illustrates a direct correlation between a specific conformational feature and biological activity. One of the low-energy conformations of the parent compound, morphiceptin, showed significant topological similarity to the bioactive analogs, suggesting a specific conformation is necessary for activity. nih.gov

Bioisosteric Replacements and Their Impact on Pharmacological Properties

Bioisosteric replacement is a widely used strategy in drug design where one atom or group of atoms is replaced by another with similar physical or chemical properties. baranlab.org This technique is employed to enhance potency, improve selectivity, alter metabolic pathways, or reduce toxicity while maintaining the primary biological activity. nih.gov For the 2-(pyridin-4-yl)morpholine scaffold, bioisosteric replacements can be applied to the pyridine ring, the morpholine ring, or the linker between them.

A classic example of bioisosterism is the replacement of a carbon atom with a sulfur atom. nih.gov This change can modify the lipophilicity of the compound and introduce new potential interactions with the biological target, thereby altering pharmacokinetic and pharmacodynamic properties. nih.gov For example, replacing the oxygen atom in the morpholine ring with a sulfur atom to create a thiomorpholine (B91149) derivative can significantly impact biological activity.

Another example involves the pyridine ring. The pyridine-N-oxide moiety has been successfully replaced by 2-difluoromethylpyridine, which was shown to be a viable bioisostere. nih.gov This replacement enhanced the activity of quorum sensing inhibitors, demonstrating that such a substitution can be beneficial. nih.gov In a different context, a 3-azabicyclo[3.1.1]heptane core was used as a saturated bioisostere for a pyridine ring in the drug Rupatadine. This replacement led to a dramatic improvement in key physicochemical properties, including a more than tenfold increase in metabolic stability and a significant increase in water solubility.

The following table provides examples of bioisosteric replacements and their observed impact on compound properties.

| Original Moiety | Bioisosteric Replacement | Scaffold | Impact on Pharmacological Properties |

| Pyridine | 3-Azabicyclo[3.1.1]heptane | Rupatadine | Increased water solubility and metabolic stability |

| Pyridine-N-oxide | 2-Difluoromethylpyridine | Quorum Sensing Inhibitor | Enhanced biological activity nih.gov |

| Carbon Atom | Sulfur Atom | Triazinoquinazoline | Modified lipophilicity and potential for new target interactions nih.gov |

Rational Design Principles Derived from SAR for Lead Optimization

Based on the SAR data, several design principles can be established:

Targeted Substitution: Small alkyl groups (e.g., ethyl, propyl) on specific positions of attached ring systems may be optimal for potency, while larger, bulkier groups are often detrimental. nih.gov The electronic nature of substituents on the pyridine ring should be carefully selected to maximize interactions with the target, whether through hydrogen bonding or other electrostatic interactions.

Conformational Rigidity: Introducing elements that restrict conformational flexibility can lock the molecule in its bioactive conformation, potentially increasing potency and selectivity. However, this must be balanced, as excessive rigidity can prevent the molecule from adapting to the binding site.

Bioisosteric Modulation: The morpholine oxygen can be replaced with sulfur (thiomorpholine) or other bioisosteres to fine-tune lipophilicity and metabolic stability. Similarly, the pyridine ring can be replaced with other heteroaromatic systems or saturated bioisosteres to improve pharmacokinetic properties without losing affinity for the target. nih.gov

N-Substitution on Morpholine Ring: The nitrogen atom of the morpholine ring is a key point for modification. As seen with N-acetylation restoring activity, this position is sensitive and can be used to modulate potency and physical properties. nih.gov

By integrating these principles, researchers can move from an initial hit compound to a clinical candidate with an improved therapeutic profile. This process involves a continuous cycle of design, synthesis, and biological testing to refine the molecular structure. nih.gov

Computational Chemistry and in Silico Modeling for 2 Pyridin 4 Yl Morpholine Dihydrochloride Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. rjlbpcs.com For derivatives containing the pyridinyl-morpholine scaffold, docking studies have been instrumental in elucidating their potential as inhibitors for various therapeutic targets.

Research on similar morpholine-based structures has demonstrated their ability to effectively bind to the active sites of enzymes such as carbonic anhydrase and mTOR (mammalian target of rapamycin). mdpi.comnih.gov Docking analyses reveal that the morpholine (B109124) ring often participates in crucial interactions that enhance binding affinity and potency. nih.gov For example, in studies targeting carbonic anhydrase, morpholine derivatives were shown to form key hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov

Similarly, a study on a copper complex of a morpholine-pyridine derivative, 2-[(morpholin-4-yl)(pyridin-3-yl)methyl] hydrazinecarboxamide (MPH-Cu), targeting the Extended-Spectrum β-Lactamase (ESBL) enzyme, revealed a strong binding affinity with a docking score of -5.2 kcal/mol. The analysis indicated favorable hydrogen bond interactions with Gln and His residues in the active site. rjlbpcs.com The cobalt complex of the same parent ligand showed a docking score of -5.11 against ESBL, forming a hydrogen bond with the Ser237 residue. rjlbpcs.com These studies underscore the capability of the pyridinyl-morpholine scaffold to engage with key residues in protein active sites, a critical feature for potential enzyme inhibitors.

The interactions can be further detailed using protein-ligand interaction profilers (PLIP), which can identify a range of non-covalent interactions including hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking. nih.govbio.tools

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| MPH-Cu (Pyridinyl-Morpholine Derivative) | ESBL | -5.2 | GLN, HIS |

| MPH-Co (Pyridinyl-Morpholine Derivative) | ESBL | -5.11 | SER237 |

| Morpholine Acetamide Derivative (1h) | Carbonic Anhydrase | Not Specified | Not Specified |

| Morpholine-Substituted Tetrahydroquinoline | mTOR | Not Specified | Not Specified |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net By calculating properties such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors, DFT provides deep insights into a compound's chemical behavior. ijcce.ac.irnih.gov

For heterocyclic systems like 2-(Pyridin-4-yl)morpholine (B1603714), DFT calculations can elucidate the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a particularly important parameter, as it relates to the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Studies on related pyridine (B92270) derivatives have utilized DFT at the B3LYP/6-311++G(d,p) level of theory to optimize molecular geometry and calculate electronic properties. ijcce.ac.irnih.gov For instance, analysis of various substituted pyridine compounds revealed how different functional groups alter the electronic properties and reactivity. nih.govnih.gov The addition of electron-withdrawing or electron-donating groups to the pyridine ring can tune the redox potential and stability of the molecule, which in turn influences its catalytic activity or biological function. nih.gov

Global reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, can further quantify the reactivity profile of the molecule. researchgate.net These calculations are crucial for understanding the intrinsic electronic properties that drive the molecule's interactions with biological targets.

| Parameter | Significance | Typical Application in Pyridine/Morpholine Derivatives |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | Used to compare the reactivity of different structural analogues. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack. | Identifies regions involved in hydrogen bonding and other non-covalent interactions. ijcce.ac.ir |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | Correlates with the stability of the molecule. researchgate.net |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. | Provides insight into charge transfer during interactions. researchgate.net |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage attrition. nuph.edu.uaresearchgate.net For 2-(Pyridin-4-yl)morpholine dihydrochloride (B599025), computational models can predict key parameters that govern its behavior in the body.

The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and membrane permeability. mdpi.com Computational tools like SwissADME, PreADMET, and Molinspiration are frequently used to calculate physicochemical descriptors and predict ADME parameters. nuph.edu.uaijsdr.org These predictions are often guided by frameworks like Lipinski's Rule of Five, which assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Studies on various morpholine-containing analogues have demonstrated their potential for good oral bioavailability. For example, in silico analysis of novel morpholine-appended 1,2,3-triazole analogues predicted favorable drug-likeness properties, suggesting they can be readily absorbed, distributed, metabolized, and excreted. researchgate.net Similarly, an analysis of an isothiourea derivative with a morpholine fragment indicated high absorption through the human intestine, making it suitable for oral administration. nuph.edu.ua These models provide a valuable preliminary assessment of a compound's potential to become a viable drug candidate.

| ADME Parameter | Description | Predicted Outcome for Representative Morpholine Derivatives |

|---|---|---|

| Human Intestinal Absorption (HIA) | Percentage of the compound absorbed through the human intestine. | High; suitable for oral administration. nuph.edu.ua |

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Generally compliant, indicating good drug-like properties. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of the compound to cross the BBB and enter the central nervous system. | Variable; morpholine can improve CNS penetration. nih.gov |

| P-glycoprotein (P-gp) Inhibition | Predicts whether the compound inhibits the P-gp efflux pump, which can affect drug distribution and clearance. | Some derivatives show potential for P-gp inhibition. nuph.edu.ua |

Virtual Screening and Lead Discovery Applications

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov The pyridinyl-morpholine scaffold is a valuable motif in such screening campaigns due to its favorable physicochemical properties and proven role in biologically active compounds. acs.orgnih.gov

This scaffold can be used as a query in similarity-based virtual screening to find novel compounds with potentially similar biological activities. Alternatively, in structure-based virtual screening, libraries of compounds containing this scaffold can be docked against a specific protein target to identify potential hits. nih.gov

A related strategy is scaffold hopping, where a core molecular structure (like pyridinyl-morpholine) is replaced with a structurally different but functionally similar group to discover novel chemotypes with improved properties. mdpi.com For example, a virtual screening and scaffold hopping campaign based on a pyridin-2-one template led to the identification of 100 new potential inhibitors of the mIDH1 enzyme. mdpi.com The morpholine ring itself is frequently used in the design and discovery of inhibitors for targets like PI3K and mTOR. mdpi.comnih.gov Its inclusion is often a key factor in achieving the desired potency and pharmacokinetic profile. mdpi.com These approaches demonstrate how the 2-(Pyridin-4-yl)morpholine core can serve as a valuable starting point for the discovery of new lead compounds in various therapeutic areas. technologynetworks.com

Preclinical Pharmacological Profiling and Biological Evaluation of 2 Pyridin 4 Yl Morpholine Dihydrochloride

In Vitro Pharmacological Screens for Broad Spectrum Activities

The combination of a pyridine (B92270) ring and a morpholine (B109124) moiety is a common feature in many biologically active compounds, suggesting that molecules like 2-(Pyridin-4-yl)morpholine (B1603714) dihydrochloride (B599025) could be screened for a variety of pharmacological activities. The morpholine ring is considered a "privileged" structure in medicinal chemistry, known for conferring favorable physicochemical properties and biological activity. researchgate.net Pyridine derivatives are also well-established pharmacophores with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.com

Anticancer Activity: Numerous compounds featuring both pyridine and morpholine rings have been investigated for their potential as anticancer agents. The pyridine moiety is present in several FDA-approved cancer drugs. mdpi.com The antiproliferative activity of pyridine derivatives is a subject of extensive research, with studies identifying specific structural features that enhance their effects against various cancer cell lines. mdpi.com For instance, the substitution pattern on the pyridine ring can significantly influence the compound's anticancer potency. mdpi.com

Antimicrobial Activity: The pyridine scaffold is known to be a component of various antimicrobial agents. While specific broad-spectrum antimicrobial screening data for close analogs of 2-(Pyridin-4-yl)morpholine dihydrochloride are not readily available, the general biological activity of this structural class suggests potential for such properties.

Anti-inflammatory Activity: The anti-inflammatory potential of pyridine derivatives has been documented. These compounds can modulate inflammatory pathways, and the incorporation of a morpholine ring may further enhance this activity. The morpholine group can influence a molecule's pharmacokinetic properties, which is crucial for its in vivo efficacy as an anti-inflammatory agent.

Cellular Assays for Antiproliferative and Enzyme Inhibition Potency

Cellular assays are crucial for determining the specific mechanisms by which compounds exert their biological effects. For molecules containing the pyridinylmorpholine scaffold, these assays often focus on their ability to inhibit cell growth and modulate the activity of key enzymes involved in disease processes.

Antiproliferative Activity: The antiproliferative effects of various pyridine and morpholine-containing compounds have been demonstrated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity. The table below presents representative IC50 values for some pyridine derivatives against different cancer cell lines, illustrating the potential potency of this class of compounds. It is important to reiterate that this data is not for this compound but for structurally related compounds.

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyridine Derivative 9 | Various Cancer Cell Lines | 0.016 - 0.422 | mdpi.com |

| Pyridine Derivative 67 | A375 (Melanoma) | 0.0015 | mdpi.com |

| Pyridine Derivative 68 | M14 (Melanoma) | 0.0028 | mdpi.com |

| Spiro-pyridine Derivative 7 | Caco-2 (Colon) | 7.83 | nih.gov |

| Vindoline Derivative 9g | A2780 (Ovarian) | 1.50 | mdpi.com |

Enzyme Inhibition: Many drugs exert their effects by inhibiting specific enzymes. The pyridine and morpholine motifs are found in numerous enzyme inhibitors. For example, compounds with these structures have been designed to target kinases, a class of enzymes often implicated in cancer. The morpholine ring can form key interactions within the enzyme's active site, contributing to the compound's inhibitory potency. acs.orgnih.gov

Microsomal Metabolic Stability Studies in Preclinical Species

Microsomal metabolic stability assays are in vitro studies that predict how a drug might be metabolized in the body, primarily by liver enzymes. researchgate.net A compound's stability in the presence of liver microsomes is a critical parameter in early drug discovery, as it influences its half-life and oral bioavailability.

The morpholine moiety is often incorporated into drug candidates to improve their metabolic stability. researchgate.net However, the morpholine ring itself can be a site of metabolism. The rate of metabolism can be influenced by the point of attachment and the presence of neighboring functional groups. Studies on various morpholine-containing compounds have shown a range of metabolic stabilities. The table below provides illustrative data on the microsomal stability of some compounds, expressed as the in vitro half-life (t½). This data is intended to be representative of the types of results obtained for compounds with similar structural features.

| Compound Type | Species | In Vitro t½ (min) | Reference |

|---|---|---|---|

| Loperamide | Rat | Variable | researchgate.net |

| Buspirone | Rat | Variable | researchgate.net |

| Midazolam | Rat | Variable | researchgate.net |

| Propranolol | Rat | Variable | researchgate.net |

| Imipramine | Rat | Variable | researchgate.net |

Blood-Brain Barrier Permeability Assessment for CNS-Active Compounds

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. The physicochemical properties of a molecule, such as its size, lipophilicity, and hydrogen bonding capacity, play a crucial role in its ability to penetrate the BBB. researchgate.netnih.govnih.gov

The morpholine ring is frequently used in the design of CNS-active drugs to enhance brain permeability. researchgate.netnih.govnih.gov Its ability to participate in hydrogen bonding and its well-balanced lipophilic-hydrophilic nature can contribute to improved transport across the BBB. researchgate.netnih.govnih.gov The pyridine ring is also a common feature in CNS drugs. The combination of these two moieties in this compound suggests that it could be a candidate for CNS activity, warranting investigation of its BBB permeability.

Efficacy Studies in Relevant Animal Disease Models

Once a compound has shown promising in vitro activity and a favorable pharmacokinetic profile, its efficacy is tested in animal models of disease. probiocdmo.compharmaron.commdpi.com The choice of animal model depends on the therapeutic area of interest.

Xenograft Models for Cancer: For potential anticancer agents, human tumor cells are implanted in immunocompromised mice (xenograft models). mdpi.comnih.gov The compound is then administered to these mice to determine if it can inhibit tumor growth. mdpi.comnih.gov

Mouse Models for Malaria: Given that some pyridine derivatives have shown antimalarial activity, efficacy could be tested in mouse models of malaria. mdpi.com These models are crucial for assessing a compound's ability to clear the parasite in a living organism. mdpi.com

Rodent Models for Neurological Disorders: For CNS-active compounds, various rodent models are available to study diseases such as epilepsy, Parkinson's disease, and Alzheimer's disease. researchgate.netnih.govnih.gov Efficacy in these models would be a key indicator of the compound's potential for treating these conditions.

Rat Models for Inflammation and Stroke: The anti-inflammatory potential of a compound can be evaluated in rat models of inflammation, such as carrageenan-induced paw edema. For stroke, models involving the occlusion of a cerebral artery are used to assess the neuroprotective effects of a compound.

Without specific in vitro data for this compound, it is not possible to suggest which specific animal models would be most relevant for efficacy studies.

Future Directions and Therapeutic Potential in Academic Research

Identification of Novel Therapeutic Applications beyond Current Research

The inherent properties of the pyridine (B92270) and morpholine (B109124) rings suggest that derivatives of 2-(Pyridin-4-yl)morpholine (B1603714) could be explored for a wide range of therapeutic applications. Academic research can spearhead the investigation of this scaffold against novel biological targets and disease pathways.

Central Nervous System (CNS) Disorders: The morpholine moiety is a component of several approved CNS drugs and is known to improve brain permeability. nih.govacs.org This makes the 2-(pyridin-4-yl)morpholine scaffold an attractive candidate for developing agents to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as mood disorders and pain. nih.govresearchgate.net Research could focus on designing derivatives that selectively target key proteins implicated in these conditions, such as cholinesterases or muscarinic acetylcholine (B1216132) receptors. researchgate.netnih.govnih.gov

Oncology: Kinase inhibitors are a cornerstone of modern cancer therapy, and the pyridine-morpholine structure is present in molecules designed to target various kinases. For example, hybrids incorporating these scaffolds have been investigated as inhibitors of PI3K, Src kinase, and PIM-1 kinase, which are involved in cell proliferation, survival, and metastasis. researchgate.netnih.govnih.gov Future academic studies could screen 2-(pyridin-4-yl)morpholine analogs against a broad panel of kinases to identify new anticancer leads.

Inflammatory and Infectious Diseases: Morpholine derivatives have been reported to possess anti-inflammatory and antimicrobial properties. ontosight.airesearchgate.net The pyridine ring is also a key component of many anti-inflammatory and antimicrobial agents. This dual precedent suggests that novel derivatives of 2-(pyridin-4-yl)morpholine could be synthesized and evaluated for activity against inflammatory targets or various pathogens, including drug-resistant bacteria. researchgate.net

Strategies for Lead Optimization and Compound Development

Once a promising biological activity is identified for the 2-(pyridin-4-yl)morpholine scaffold, a systematic lead optimization process is essential to transform it into a viable drug candidate. This iterative process involves cycles of chemical synthesis, biological testing, and computational analysis to enhance desired properties. youtube.com

Structure-Activity Relationship (SAR) Studies: A primary strategy involves synthesizing a library of analogs by systematically modifying different parts of the 2-(pyridin-4-yl)morpholine molecule. Substitutions can be made on the pyridine ring or the morpholine ring to probe how these changes affect potency, selectivity, and metabolic stability. mdpi.comresearchgate.net For example, SAR studies on pyrazol-4-yl-pyridine derivatives were crucial in identifying a selective modulator for the M4 receptor. nih.govnih.gov This approach helps to build a clear understanding of the relationship between the compound's structure and its biological activity.

Computational and In Silico Modeling: Molecular docking and molecular dynamics simulations can predict how analogs of 2-(pyridin-4-yl)morpholine bind to a target protein. researchgate.net These computational tools allow researchers to prioritize the synthesis of compounds with the highest predicted affinity and a stable binding mode, saving time and resources. Furthermore, in silico models can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify potential liabilities, such as poor metabolic stability, early in the development process. mdpi.com

Scaffold Hopping and Bioisosteric Replacement: To improve properties or find novel intellectual property, researchers can employ scaffold hopping or bioisosteric replacement. Scaffold hopping involves replacing the core pyridine-morpholine structure with a structurally different scaffold that maintains the key binding interactions. mdpi.com Bioisosteric replacement involves swapping specific functional groups with other groups that have similar physical or chemical properties to enhance the compound's drug-like characteristics without losing potency. enamine.net

Investigation of Multi-Targeting Approaches with Pyridine-Morpholine Hybrid Structures

The strategy of creating hybrid molecules, which combine two or more pharmacophores into a single chemical entity, is a powerful approach to address complex diseases like cancer or neurodegenerative disorders. mdpi.com The 2-(pyridin-4-yl)morpholine scaffold is an ideal foundation for designing such multi-target agents. By attaching other biologically active heterocyclic systems, researchers can develop compounds that modulate multiple disease-related pathways simultaneously.

This approach has been successfully explored by creating hybrids that link pyridine or morpholine moieties with other scaffolds, such as pyrimidine (B1678525) or quinoline (B57606). researchgate.netnih.govnih.govnih.gov These efforts have yielded compounds with potential applications in oncology and neurodegenerative disease, as summarized in the table below.

| Hybrid Scaffold | Biological Target(s) | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Pyrimidine-Morpholine | Src Kinase | Cancer | researchgate.net |

| Pyrimidine-Morpholine | Cholinesterases (AChE, BuChE) | Alzheimer's Disease | researchgate.net |

| Pyridine-Quinoline-Morpholine | PIM-1/PIM-2 Kinases | Cancer | nih.govnih.gov |

| Pyrrolo[2,3-d]pyrimidine-Pyridine | Colony Stimulating Factor 1 Receptor (CSF1R) | Cancer, Alzheimer's Disease | mdpi.com |

Future research could expand on this by designing novel hybrids of 2-(pyridin-4-yl)morpholine with other pharmacophores known to be active in specific diseases, potentially leading to synergistic effects or the ability to overcome drug resistance.

Collaborative Research Opportunities and Interdisciplinary Studies in Chemical Biology

Advancing a chemical scaffold like 2-(pyridin-4-yl)morpholine from a laboratory curiosity to a potential therapeutic requires a highly collaborative and interdisciplinary approach. Academic research is uniquely positioned to foster these collaborations, bringing together experts from diverse fields.

Synthesis and Screening: Organic chemists are needed to synthesize libraries of 2-(pyridin-4-yl)morpholine derivatives, while biologists and pharmacologists can perform high-throughput screening to identify initial hits against various biological targets. youtube.com

Mechanism of Action Studies: Once a compound shows activity, chemical biologists can design and use molecular probes based on the 2-(pyridin-4-yl)morpholine scaffold to identify the specific protein targets and elucidate the compound's mechanism of action within the cell.

Computational and Structural Biology: Collaboration with computational chemists and structural biologists is crucial for lead optimization. researchgate.net X-ray crystallography or cryo-electron microscopy can provide detailed 3D structures of a lead compound bound to its target, offering invaluable insights for designing more potent and selective analogs.

Translational Research: The development of advanced tools like PET radioligands for imaging brain receptors demonstrates the power of interdisciplinary collaboration between chemists, pharmacologists, and clinical imaging specialists. nih.govnih.gov Such partnerships are essential to translate promising findings from the laboratory toward potential clinical applications.

Navigating the Intellectual Property Landscape in Academic Drug Discovery and Development

For academic discoveries to have a real-world impact, it is crucial to understand and navigate the intellectual property (IP) landscape. Securing patent protection is often a necessary step to attract the investment and partnerships required for further development.

Patentability: In the context of 2-(pyridin-4-yl)morpholine, patentable inventions could include:

Novel Compounds: New derivatives of the 2-(pyridin-4-yl)morpholine scaffold that have not been previously described.

Methods of Synthesis: Innovative and efficient synthetic routes to produce these compounds.

New Uses: The discovery of a new therapeutic use for a known 2-(pyridin-4-yl)morpholine derivative (a "use patent").

Freedom to Operate: Before embarking on a significant research program, academic labs should conduct a "freedom to operate" analysis to ensure that their planned research does not infringe on existing patents. The existence of patents for various morpholine derivatives underscores the active research and commercial interest in this area. google.comgoogle.com

University Technology Transfer: Most universities have technology transfer offices that can assist researchers in evaluating the patentability of their discoveries, filing patent applications, and marketing the technology to potential industry partners. Engaging with these offices early in the research process is a critical step in the path from academic discovery to therapeutic development.

常见问题

Q. What in silico tools predict metabolite profiles of this compound?

- Software :

- ADMET Predictor : Identifies primary metabolites (e.g., morpholine N-oxide via CYP3A4) .

- MetaSite : Maps oxidation sites on pyridine ring (C2 and C6 positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。